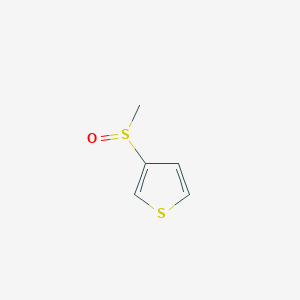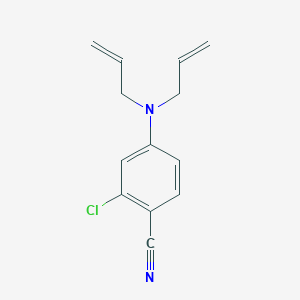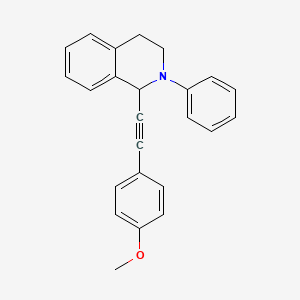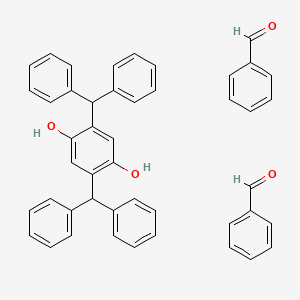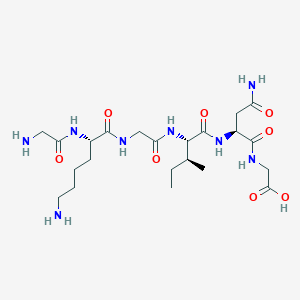
1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with a deca-4,8-dien-1-one chain. It is known for its potential biological activities and is often studied for its applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylbenzaldehyde with a suitable alkyne under specific conditions. The reaction typically requires the use of a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the deca-4,8-dien-1-one chain can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Formation of this compound ketone or aldehyde derivatives.
Reduction: Formation of 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldecane.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
科学研究应用
1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-6-methylphenyl)ethanone: Similar structure but lacks the deca-4,8-dien-1-one chain.
2-Hydroxy-6-methylbenzoic acid: Contains a carboxylic acid group instead of the deca-4,8-dien-1-one chain.
1-(2,4-Dihydroxyphenyl)ethanone: Contains an additional hydroxy group on the phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
658703-11-8 |
|---|---|
分子式 |
C19H26O2 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
1-(2-hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one |
InChI |
InChI=1S/C19H26O2/c1-14(2)8-5-9-15(3)10-6-12-17(20)19-16(4)11-7-13-18(19)21/h7-8,10-11,13,21H,5-6,9,12H2,1-4H3 |
InChI 键 |
WODGTBYZXOISKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)O)C(=O)CCC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)

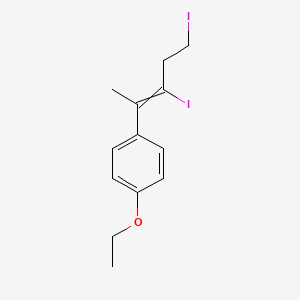
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)



